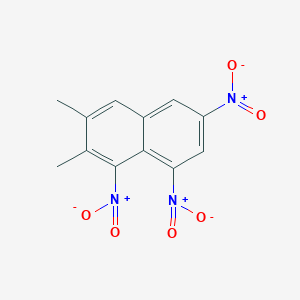

2,3-Dimethyl-1,6,8-trinitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

50558-81-1 |

|---|---|

Molecular Formula |

C12H9N3O6 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

2,3-dimethyl-1,6,8-trinitronaphthalene |

InChI |

InChI=1S/C12H9N3O6/c1-6-3-8-4-9(13(16)17)5-10(14(18)19)11(8)12(7(6)2)15(20)21/h3-5H,1-2H3 |

InChI Key |

JTYFJNRVGLNADT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1,6,8 Trinitronaphthalene

The chemical behavior of 2,3-Dimethyl-1,6,8-trinitronaphthalene is dominated by the presence of multiple nitro groups on the naphthalene (B1677914) core, which classifies it as an energetic material. Its reactivity is primarily centered around the decomposition of these nitro groups and their reduction to other nitrogen-containing functional groups.

Computational and Theoretical Chemistry Studies of 2,3 Dimethyl 1,6,8 Trinitronaphthalene

Potential Applications

Explosives: It could potentially be used as a component in explosive formulations, although its sensitivity and performance would need to be experimentally determined.

Propellants: Depending on its energy output and burning rate, it could be investigated as an ingredient in solid propellants.

Pyrotechnics: Its properties might lend it to specialized pyrotechnic compositions.

Areas of Research

Energetic Materials Science: The synthesis and characterization of this compound would contribute to the broader understanding of structure-property relationships in nitrated polycyclic aromatic hydrocarbons.

Environmental Science: As a nitrated polycyclic aromatic hydrocarbon (NPAH), its environmental fate and toxicological properties would be of interest, as NPAHs are a class of environmental pollutants. mdpi.com

Environmental Fate and Remediation Methodologies Academic Focus

Atmospheric Transformation Pathways

The atmospheric fate of 2,3-Dimethyl-1,6,8-trinitronaphthalene is expected to be governed by its reactions with photochemically generated oxidants and by direct photolysis.

The primary oxidant in the troposphere is the hydroxyl radical (•OH). The gas-phase reaction of 2,3-Dimethyl-1,6,8-trinitronaphthalene with •OH radicals is likely a significant atmospheric removal process. The rate of this reaction is influenced by the activating effect of the two methyl groups and the deactivating effect of the three nitro groups on the aromatic rings. Methyl groups generally increase the rate of electrophilic attack by •OH by donating electron density to the aromatic system. docbrown.info Conversely, nitro groups are strongly electron-withdrawing and deactivate the ring towards electrophilic attack.

The reaction is expected to proceed primarily through the addition of the •OH radical to the aromatic rings, forming a hydroxy-adduct. semanticscholar.orgrsc.org This adduct can then undergo further reactions, potentially leading to the formation of more oxygenated and nitrated derivatives or ring-cleavage products. rsc.org The atmospheric lifetime of 2,3-Dimethyl-1,6,8-trinitronaphthalene with respect to •OH radical oxidation can be estimated by considering the rate constants of similar compounds. For instance, the atmospheric half-life of 1-nitronaphthalene (B515781) due to reaction with •OH radicals is approximately 3 days. nih.gov However, the presence of three deactivating nitro groups in 2,3-Dimethyl-1,6,8-trinitronaphthalene would likely lead to a longer atmospheric half-life compared to mononitronaphthalenes.

Table 1: Estimated Atmospheric Half-lives of Naphthalene (B1677914) and a Related Nitronaphthalene with Respect to •OH Radical Oxidation This table is based on data for related compounds and serves as an estimation.

| Compound | OH Radical Reaction Rate Constant (cm³/molecule·s) | Estimated Atmospheric Half-life |

| Naphthalene | 2.2 x 10⁻¹¹ | ~12 hours |

| 1-Nitronaphthalene | 5.4 x 10⁻¹² | ~3 days nih.gov |

Direct absorption of solar radiation can lead to the photochemical degradation (photolysis) of nitronaphthalenes. The extent of photolysis is dependent on the absorption spectrum of the compound and the quantum yield of the degradation reaction. Nitronaphthalenes are known to undergo photolysis, and this is considered a major atmospheric degradation pathway for these compounds. researchgate.net

The position of the nitro group on the naphthalene ring significantly affects the rate of photolysis. researchgate.net For 2,3-Dimethyl-1,6,8-trinitronaphthalene, the presence of three nitro groups is expected to enhance light absorption in the solar spectrum, potentially leading to significant photolytic degradation. The mechanism of photolysis of nitroaromatic compounds can involve the cleavage of the C-NO₂ bond, leading to the formation of nitrogen oxides and other radical species. researchgate.net Molecular oxygen has been shown to reduce the photodegradation quantum yield of some nitronaphthalenes. researchgate.net

Aquatic and Soil Environmental Behavior

In aquatic and soil environments, the fate of 2,3-Dimethyl-1,6,8-trinitronaphthalene will be determined by its resistance to degradation and its potential for hydrolysis.

Highly nitrated aromatic compounds, such as those with three nitro groups, are generally resistant to microbial degradation. researchgate.net The strong electron-withdrawing nature of the nitro groups makes the aromatic rings less susceptible to oxidative enzymatic attack by microorganisms. Therefore, 2,3-Dimethyl-1,6,8-trinitronaphthalene is expected to be persistent in both soil and aquatic environments. Studies on the soil contaminant 2,4,6-trinitrotoluene (B92697) (TNT) have shown its recalcitrance to biodegradation. researchgate.net Similarly, in soil samples contaminated with explosives, trinitronaphthalenes were found to be major persistent pollutants. nih.gov

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For 2,3-Dimethyl-1,6,8-trinitronaphthalene, the C-N bonds of the nitro groups are generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). nih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous systems.

Advanced Remediation Strategies

Due to the expected persistence and potential toxicity of 2,3-Dimethyl-1,6,8-trinitronaphthalene, advanced remediation strategies would be necessary for the cleanup of contaminated sites.

Several advanced oxidation processes (AOPs) have been shown to be effective in degrading nitroaromatic explosives and other recalcitrant organic pollutants. researchgate.net AOPs generate highly reactive species, such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic compounds.

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide with ferrous ions (Fenton's reagent) to produce hydroxyl radicals. The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV light. These methods have been successfully applied to the degradation of nitroaromatic explosives like TNT. researchgate.netnih.gov The degradation efficiency is influenced by factors such as pH, and the concentrations of iron and hydrogen peroxide.

Heterogeneous Photocatalysis: This technique utilizes semiconductor materials, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generate electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. Photocatalysis has been shown to effectively degrade and mineralize various organic pollutants, including nitroaromatic compounds. dss.go.th

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation has been used for the remediation of soils and water contaminated with a variety of organic pollutants. torrentlab.com

In addition to AOPs, bioremediation and phytoremediation offer more environmentally friendly approaches, though they may be slower.

Bioremediation: This involves the use of microorganisms to break down contaminants. While 2,3-Dimethyl-1,6,8-trinitronaphthalene is likely to be resistant to aerobic degradation, some anaerobic bacteria have been shown to reduce the nitro groups of nitroaromatic compounds, which can be a first step in their degradation. sphinxsai.com

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. Certain plant species have been shown to take up and metabolize nitroaromatic compounds like TNT. torrentlab.com

Table 2: Overview of Advanced Remediation Strategies for Nitroaromatic Compounds

| Remediation Strategy | Principle | Potential Applicability to 2,3-Dimethyl-1,6,8-trinitronaphthalene |

| Fenton/Photo-Fenton | Generation of •OH radicals from H₂O₂ and Fe²⁺ (with or without UV light). researchgate.net | High potential for effective degradation in aqueous solutions and soil slurries. |

| Heterogeneous Photocatalysis | Generation of reactive oxygen species on a semiconductor surface (e.g., TiO₂) upon UV irradiation. dss.go.th | High potential for mineralization in aqueous systems. |

| Ozonation | Direct oxidation by O₃ or through the formation of •OH radicals. torrentlab.com | Effective for both water and soil remediation. |

| Bioremediation | Microbial degradation of contaminants. | Potentially effective under anaerobic conditions for nitro group reduction. sphinxsai.com |

| Phytoremediation | Use of plants to remove or degrade contaminants. | Potential for in-situ remediation of low-level contamination. torrentlab.com |

Emerging Applications and Future Research Directions

Development of Novel Energetic Materials with Optimized Performance

Polynitroaromatic compounds are a cornerstone in the field of energetic materials. nih.gov The presence of multiple nitro groups in 2,3-Dimethyl-1,6,8-trinitronaphthalene suggests its potential as an energetic material. The explosive tendencies of aromatic nitro compounds are known to increase with the presence of multiple nitro groups. nih.gov Trinitronaphthalene, in general, is recognized as an explosive material that may detonate under exposure to heat or fire, with the primary hazard being the blast of an instantaneous explosion. nih.gov

| Property | Predicted/Comparative Value | Unit | Reference Compound |

| Detonation Velocity | ~6-7 | km/s | 1,4,5-trinitronaphthalene (B1606902) researchgate.net |

| Detonation Pressure | ~19-20 | GPa | 1,4,5-trinitronaphthalene researchgate.net |

| Thermal Stability | Moderate to High | °C | General Nitroaromatics dtic.mil |

Role as Chemical Intermediates in Advanced Organic Synthesis

Nitroaromatic compounds are valuable intermediates in organic synthesis due to the reactivity of the nitro group. These groups can be readily reduced to form amino groups, which are precursors to a wide array of other functional groups and heterocyclic systems. For instance, 1-nitronaphthalene (B515781) is a known intermediate in the manufacture of dyes, rubber chemicals, and other organic compounds. nih.gov It is plausible that 2,3-Dimethyl-1,6,8-trinitronaphthalene could serve a similar role.

The presence of three nitro groups offers the potential for selective reduction, leading to various amino- and nitro-substituted dimethylnaphthalene derivatives. These intermediates could then be used in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of the naphthalene (B1677914) core, influenced by both the activating methyl groups and the deactivating nitro groups, presents opportunities for a range of further chemical transformations. nih.govnih.gov

Materials Science Applications

The electronic properties of polynitroaromatic compounds also make them candidates for various applications in materials science.

While no specific studies on the electrochromic properties of 2,3-Dimethyl-1,6,8-trinitronaphthalene have been reported, the broader class of aromatic and heterocyclic compounds with tunable electronic properties is of interest for electrochromic applications. The ability to undergo reversible color changes upon electrochemical oxidation or reduction is the key characteristic of these materials. The highly conjugated system of the naphthalene core, modified by the electron-withdrawing nitro groups, suggests that this compound could exhibit interesting redox behavior, a prerequisite for electrochromic activity.

Advanced Analytical Reagents and Methodologies

Nitroaromatic compounds can be used as analytical reagents in various chemical analyses. Their electrochemical properties make them suitable for use as standards or analytes in electroanalytical techniques. Furthermore, their spectroscopic characteristics, such as their UV-Vis and fluorescence spectra, can be exploited in spectrophotometric and spectrofluorimetric methods. acs.orgnih.gov The specific substitution pattern of 2,3-Dimethyl-1,6,8-trinitronaphthalene would result in a unique spectroscopic fingerprint, potentially allowing for its use as a specific marker or reagent in certain analytical applications.

Computational Design and Rational Synthesis Approaches for Derivatives

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. researchgate.net In the context of 2,3-Dimethyl-1,6,8-trinitronaphthalene, computational methods can be employed to predict the properties of its derivatives and to guide their synthesis. For example, density functional theory (DFT) calculations can be used to estimate the energetic properties, electronic spectra, and NLO properties of hypothetical derivatives. researchgate.netdoi.org

By systematically modifying the structure of 2,3-Dimethyl-1,6,8-trinitronaphthalene, for instance, by introducing different functional groups or by altering the substitution pattern, it is possible to design new materials with optimized performance for specific applications. Computational studies can help to identify the most promising candidates for synthesis, thereby saving significant time and resources in the laboratory. acs.org

Exploration of Isomeric Derivatives with Tailored Physicochemical Characteristics

The nitration of 2,3-dimethylnaphthalene (B165509) is a complex process that can yield a variety of isomeric products. The specific positions of the nitro groups relative to the methyl groups and the naphthalene rings significantly influence the compound's physicochemical properties, such as density, thermal stability, and energetic performance.

The directing effects of the two methyl groups on the 2- and 3-positions play a crucial role in determining the regioselectivity of the nitration reaction. Methyl groups are activating and ortho-, para-directing. libretexts.org In the case of 2,3-dimethylnaphthalene, the positions available for nitration are 1, 4, 5, 6, 7, and 8. Theoretical studies on similar substituted naphthalenes, such as 1-isopropyl-4,7-dimethylnaphthalene, demonstrate that the most favorable positions for electrophilic attack by the nitronium ion (NO₂⁺) can be predicted by analyzing the electron density of the aromatic rings. jmaterenvironsci.comresearchgate.net The positions with the highest electron density will be the most reactive. For 2,3-dimethylnaphthalene, the 1 and 4 positions are activated by the methyl groups, as are the 5 and 8 positions. Subsequent nitration to a trinitro-derivative would be influenced by the deactivating nature of the already-substituted nitro groups.

The exploration of different isomers of dimethyl-trinitronaphthalene is a key area of research. By carefully controlling reaction conditions (e.g., temperature, nitrating agent, and catalysts), it is possible to favor the formation of specific isomers. rsc.org Each isomer will have a unique set of properties. For instance, the symmetry of the molecule, the degree of steric hindrance between the nitro and methyl groups, and the intramolecular hydrogen bonding potential all affect the crystal packing and, consequently, the density and stability of the material.

Research has shown that the arrangement of substituents on the naphthalene ring dictates the characteristics of the resulting compounds. For example, the ten possible isomers of dimethylnaphthalene (e.g., 1,2-DMN, 2,3-DMN, 2,6-DMN) each serve as a unique starting point for further functionalization, leading to derivatives with distinct properties. nih.govnih.govchemspider.comresearchgate.net Tailoring these characteristics is essential for developing materials for specific applications, which may include energetic materials or specialized polymers.

Table 1: Potential Isomers from Nitration of 2,3-Dimethylnaphthalene

| Isomer Name | Substitution Pattern | Expected Relative Stability |

| 2,3-Dimethyl-1,4,5-trinitronaphthalene | Nitro groups ortho and peri to methyl groups | Moderate |

| 2,3-Dimethyl-1,4,6-trinitronaphthalene | Mixed ortho, meta, and peri substitution | Varies |

| 2,3-Dimethyl-1,5,7-trinitronaphthalene | Spatially distributed nitro groups | Potentially higher |

| 2,3-Dimethyl-1,6,8-trinitronaphthalene | Subject of this article | Dependent on steric interactions |

Note: This table is illustrative and based on general principles of aromatic substitution. Actual stability and yield require experimental validation.

Green Chemistry Approaches in the Synthesis and Degradation of Nitrated Naphthalene Compounds

The synthesis and degradation of polynitrated aromatic hydrocarbons, including compounds like 2,3-Dimethyl-1,6,8-trinitronaphthalene, traditionally involve harsh and environmentally hazardous methods. Modern research is actively pursuing greener alternatives to mitigate this impact.

Green Synthesis: Conventional nitration reactions often employ a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. Green chemistry seeks to replace these reagents with more environmentally benign alternatives. One promising approach is the use of solid acid catalysts, such as zeolites. researchgate.net These materials can be easily separated from the reaction mixture and regenerated, reducing waste and allowing for continuous processing. The shape-selective nature of zeolites can also enhance the regioselectivity of the nitration, potentially leading to higher yields of desired isomers. researchgate.net

Another green approach involves using alternative nitrating agents. For example, dinitrogen pentoxide (N₂O₅) in combination with a solid catalyst can provide an efficient, solvent-free nitration method. Research into these cleaner synthetic routes is crucial for the sustainable production of nitrated naphthalene compounds.

Green Degradation: Polynitrated aromatic compounds are often persistent environmental pollutants due to their chemical stability. Bioremediation and photocatalysis represent two key green chemistry strategies for their degradation.

Biocatalytic Degradation: This approach utilizes microorganisms or their enzymes to break down complex organic molecules into simpler, non-toxic substances. While many microorganisms can degrade simpler polycyclic aromatic hydrocarbons (PAHs) like naphthalene, the presence of multiple nitro groups increases the compound's recalcitrance. nih.govnih.gov Research is focused on identifying and engineering bacteria or fungi with metabolic pathways capable of degrading highly nitrated compounds. Anaerobic degradation under nitrate-reducing conditions has shown promise for some nitrated aromatics. nih.gov The process often involves the initial reduction of the nitro groups to amino groups, which makes the aromatic ring more susceptible to cleavage.

Photocatalytic Degradation: This method employs semiconductor materials, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), as photocatalysts. nih.govnih.govresearchgate.net When illuminated with light of sufficient energy (e.g., UV or visible light), the catalyst generates highly reactive oxygen species (ROS), such as hydroxyl radicals. nih.govrawdatalibrary.net These ROS can non-selectively attack and mineralize the polynitrated aromatic hydrocarbon, breaking it down into carbon dioxide, water, and inorganic nitrogen compounds. researchgate.net The development of nanocomposites and modified photocatalysts aims to improve efficiency and utilize visible light, which is a more sustainable energy source than UV light. nih.govnih.gov

Future research in this area will likely focus on combining these approaches, for example, by using microbial fuel cells to power photocatalytic degradation, creating synergistic and sustainable systems for the remediation of environments contaminated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.